N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2002 by researchers at the University of Kentucky and has since been the subject of numerous scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CPP-115 involves the inhibition of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide transaminase, an enzyme that breaks down N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide, which can have a calming effect and may be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide levels in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, epilepsy, and other conditions. It has also been shown to have anticonvulsant and antiepileptic effects, as well as potential applications in the treatment of addiction and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPP-115 is its high potency and selectivity, which makes it a useful tool for studying the role of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide in various neurological and psychiatric disorders. However, one limitation is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on CPP-115. One area of interest is its potential applications in the treatment of addiction and depression, as well as its potential as a tool for studying the role of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide in these conditions. Additionally, there may be potential applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Further studies are needed to fully understand the potential therapeutic applications of CPP-115.
Métodos De Síntesis
The synthesis of CPP-115 involves a multi-step process that begins with the reaction of cyclooctanone with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by a reaction with ethyl chloroacetate to produce the ester, which is then hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with 2-oxopyrrolidine to yield CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide levels in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, epilepsy, and other conditions.
Propiedades
IUPAC Name |
N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(11-16-10-6-9-14(16)18)15-12-7-4-2-1-3-5-8-12/h12H,1-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPYDFPCGSYPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.